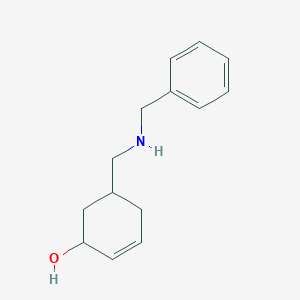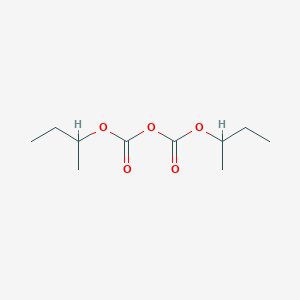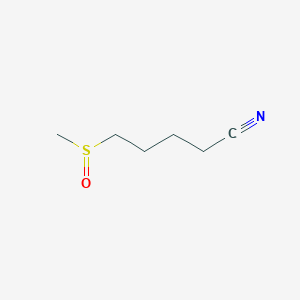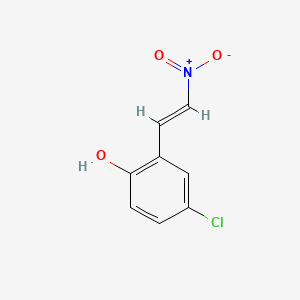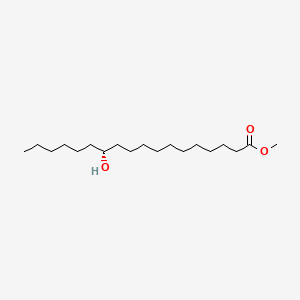![molecular formula C11H9F3N2O2 B3054622 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione CAS No. 61352-54-3](/img/structure/B3054622.png)
1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione
Overview
Description
1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione is a derivative of the benzodiazepine family, which is known for its wide range of pharmacological activities. Benzodiazepines are commonly used as tranquilizers, sedatives, and anticonvulsants. The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for various therapeutic applications .
Preparation Methods
The synthesis of 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of a quinazoline derivative with a primary amine such as methylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation.
Final Modifications:
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The trifluoromethyl group contributes to the compound’s lipophilicity, allowing it to cross the blood-brain barrier more effectively .
Comparison with Similar Compounds
1-Methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione can be compared with other benzodiazepine derivatives, such as:
Diazepam: Diazepam is a widely used benzodiazepine with similar sedative and anxiolytic properties.
Clonazepam: Clonazepam is another benzodiazepine with anticonvulsant properties.
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it unique among these compounds .
Properties
IUPAC Name |
1-methyl-7-(trifluoromethyl)-5H-1,5-benzodiazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-16-8-3-2-6(11(12,13)14)4-7(8)15-9(17)5-10(16)18/h2-4H,5H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNEQDLOZNORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)NC2=C1C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615358 | |
| Record name | 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61352-54-3 | |
| Record name | 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


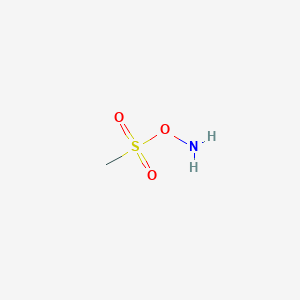

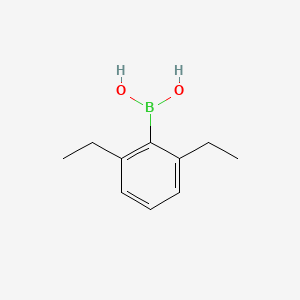
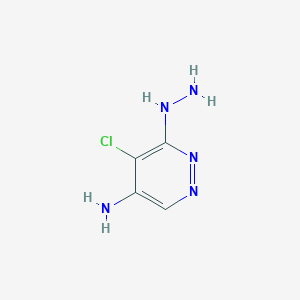


![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)
